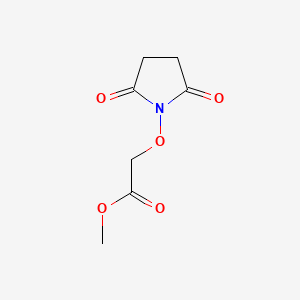
Methyl (succinimidooxy)acetate
Overview
Description
Methyl (succinimidooxy)acetate, also known as MSOA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a member of the class of succinimide esters and has been found to have various applications in the field of chemistry and biochemistry.
Scientific Research Applications
Anticonvulsant Activity : Methyl (succinimidooxy)acetate was studied for its anticonvulsant activity. However, it was found to be inactive in Phase I seizure tests, which involved maximal electroshock and neurologic toxicity tests (Edafiogho et al., 1991).
Oxidation Products and SOA Formation : Research on the aqueous OH radical oxidation of methylglyoxal, which produces products including pyruvate and oxalate, found that Methyl (succinimidooxy)acetate did not produce succinic acid and oligomers, suggesting different pathways for oligomer formation (Tan et al., 2012).
Phthaloylation of Amino Acids : Methyl (succinimidooxy)acetate was used as a reagent for N-phthaloylation of amino acids, amino alcohols, dipeptides, carboxamides, and esters. This process was found to be racemization-free and yielded excellent results (Casimir et al., 2002).
Insulinotropic Potential in Diabetes : Studies on succinic acid esters, which include Methyl (succinimidooxy)acetate, demonstrated their potential as insulinotropic tools in the treatment of non-insulin-dependent diabetes mellitus (Sener et al., 1997).
Biological Efficacy of Succinimides Cyano-Acetate Derivatives : Research indicated the biological efficacy of cyano-acetate derivatives of succinimide, including anti-inflammatory, anti-cholinesterase, and anti-diabetic properties. This was validated by molecular docking studies (Pervaiz et al., 2022).
Biochemical Pathway in Bacteria : Methyl cyanide metabolism in bacteria, which involves Methyl (succinimidooxy)acetate, leads to the production of various compounds including succinate and acetate (Firmin & Gray, 1976).
properties
IUPAC Name |
methyl 2-(2,5-dioxopyrrolidin-1-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c1-12-7(11)4-13-8-5(9)2-3-6(8)10/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWJWKNLSZWMSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000453 | |
| Record name | Methyl [(2,5-dioxopyrrolidin-1-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-succinimidoxyacetate | |
CAS RN |
79403-55-7 | |
| Record name | Methyl N-succinimidoxyacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079403557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl [(2,5-dioxopyrrolidin-1-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



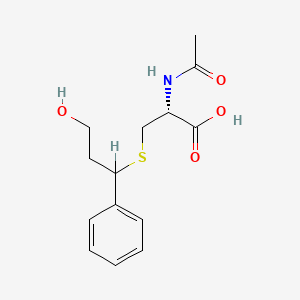
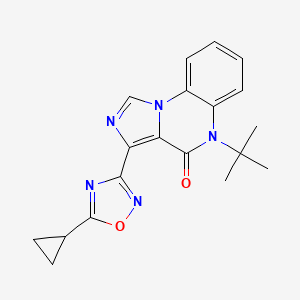





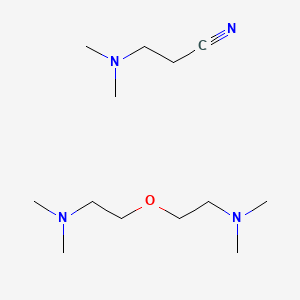
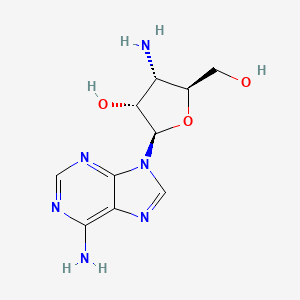
![Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide](/img/structure/B1194518.png)



